molecular formula C39H64O13 B1205486 Tiqueside

Tiqueside

Numéro de catalogue B1205486
Poids moléculaire: 740.9 g/mol
Clé InChI: GUSVHVVOABZHAH-SFMGTQEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tiqueside is a natural product found in Trigonella foenum-graecum with data available.

Applications De Recherche Scientifique

Cholesterol Absorption Inhibition and Hypercholesterolemia Treatment

Tiqueside, also known as CP-88,818 or beta-tigogenin cellobioside, has been investigated primarily for its role in treating hypercholesterolemia. It functions by inhibiting the absorption of biliary and dietary cholesterol. Studies have shown that tiqueside can lead to a dose-dependent reduction in plasma low-density lipoprotein cholesterol (LDL-C) levels in hypercholesterolemic patients. This effect is achieved without significantly affecting other lipoprotein levels, fecal fat, bile acid excretion, or fat-soluble vitamin absorption. These findings suggest tiqueside's potential as a therapeutic agent for managing high cholesterol levels (Harris et al., 1997).

Impact on Cholesterol Metabolism

Further research on tiqueside has demonstrated its impact on cholesterol metabolism. When administered to animals, it inhibited cholesterol absorption in a dose-dependent manner, both with and without dietary cholesterol. This inhibition led to a reduction in hepatic cholesterol levels and induced compensatory increases in hepatic HMG-CoA reductase activity and hepatic low-density lipoprotein (LDL) receptor levels. These changes in cholesterol metabolism resulted in significant reductions in plasma non-HDL cholesterol concentrations. This broad spectrum of effects highlights tiqueside's potential utility in managing cholesterol levels across various species (Harwood et al., 1993).

Pharmacokinetics in Animal Models

The pharmacokinetics of tiqueside have been studied in different animal models including dogs, rats, rabbits, and monkeys. These studies have revealed low systemic exposure to tiqueside following oral administration across several species. Understanding the pharmacokinetics is crucial for developing effective dosing regimens for potential therapeutic applications (Inskeep et al., 1995).

Synthesis and Characterization

There has also been research focused on the synthesis of tiqueside, including the creation of polydeuterated forms for use in quantitative HPLC/MS assay systems. Such work is important for developing analytical methods to quantify tiqueside, which is essential for both research and therapeutic applications (Zawistoski et al., 1993).

Comparison with Other Saponins

Comparative studies with other saponins, like pamaqueside, have shown that tiqueside induces hypocholesterolemia by blocking luminal cholesterol absorption. This mechanism differs from the stoichiometric complexation hypothesis for other saponins, suggesting a unique mode of action for tiqueside (Morehouse et al., 1999).

Exploration of Steroidal Glycosides

Research on steroidal glycosides, with tiqueside as a lead compound, has led to the discovery of more potent analogs. These findings are significant in the development of more effective cholesterol absorption inhibitors (Deninno et al., 1997).

Propriétés

Nom du produit

Tiqueside

Formule moléculaire

C39H64O13

Poids moléculaire

740.9 g/mol

Nom IUPAC

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21?,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34?,35-,36+,37+,38+,39-/m1/s1

Clé InChI

GUSVHVVOABZHAH-SFMGTQEISA-N

SMILES isomérique

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H](C([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

SMILES canonique

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

Synonymes

eta-tigogenin cellobioside
CP 88818
CP-88818
tiqueside

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.